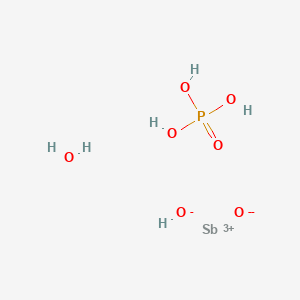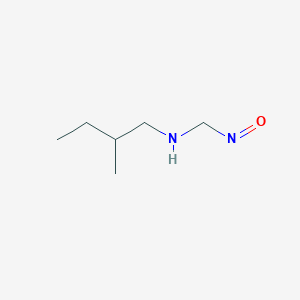
2-Methyl-N-(nitrosomethyl)butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-N-(nitrosomethyl)butan-1-amine, also known as NMBA, is a nitrosamine compound that has been widely studied for its potential use in scientific research. Nitrosamines are known to be carcinogenic, but NMBA has been found to have some unique properties that make it useful in certain applications.
Mécanisme D'action
The mechanism of action of 2-Methyl-N-(nitrosomethyl)butan-1-amine is not fully understood, but it is believed to be similar to other nitrosamines. It is thought to cause DNA damage by forming adducts with DNA bases, which can lead to mutations and potentially cancer.
Biochemical and Physiological Effects:
2-Methyl-N-(nitrosomethyl)butan-1-amine has been shown to induce tumors in laboratory animals, and it is believed to be a potent carcinogen. It has also been shown to cause DNA damage and mutations in cells. However, the exact biochemical and physiological effects of 2-Methyl-N-(nitrosomethyl)butan-1-amine are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Methyl-N-(nitrosomethyl)butan-1-amine in laboratory experiments is that it is a well-characterized compound that can be easily synthesized and purified. It is also relatively stable, which makes it useful for long-term studies. However, one limitation is that it is a potent carcinogen, which can make it difficult to work with in certain applications.
Orientations Futures
There are several future directions for research on 2-Methyl-N-(nitrosomethyl)butan-1-amine. One area of interest is in developing new methods for synthesizing and purifying the compound. Another area of interest is in studying the mechanism of action of 2-Methyl-N-(nitrosomethyl)butan-1-amine in more detail, in order to better understand its potential as a carcinogen. Finally, there is interest in developing new applications for 2-Methyl-N-(nitrosomethyl)butan-1-amine in scientific research, such as in the development of new cancer therapies.
Méthodes De Synthèse
2-Methyl-N-(nitrosomethyl)butan-1-amine can be synthesized by the reaction of 2-methyl-1-butanol with nitrous acid. This reaction produces a nitrosamine compound that can be purified and used in various research applications.
Applications De Recherche Scientifique
2-Methyl-N-(nitrosomethyl)butan-1-amine has been used in a variety of scientific research applications, including studies on cancer, DNA damage, and mutagenesis. It has also been used as a reference compound in analytical chemistry.
Propriétés
Numéro CAS |
121432-33-5 |
|---|---|
Nom du produit |
2-Methyl-N-(nitrosomethyl)butan-1-amine |
Formule moléculaire |
C6H14N2O |
Poids moléculaire |
130.19 g/mol |
Nom IUPAC |
2-methyl-N-(nitrosomethyl)butan-1-amine |
InChI |
InChI=1S/C6H14N2O/c1-3-6(2)4-7-5-8-9/h6-7H,3-5H2,1-2H3 |
Clé InChI |
HPDWXKAIDOKHOC-UHFFFAOYSA-N |
SMILES |
CCC(C)CNCN=O |
SMILES canonique |
CCC(C)CNCN=O |
Synonymes |
N-nitrosomethyl(2-methylbutyl)amine NM2MBA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




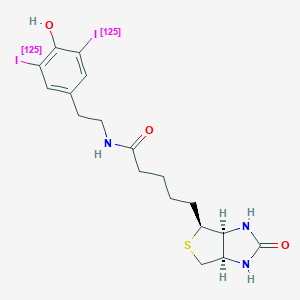
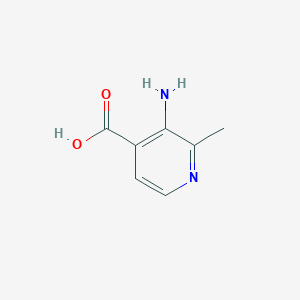




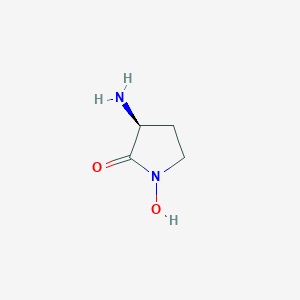

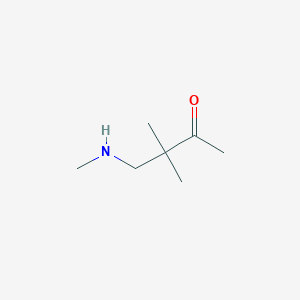
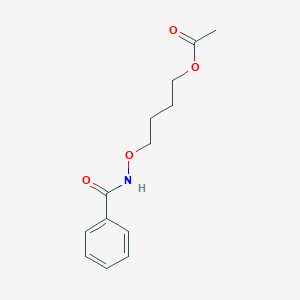
![4,6-Diamino-2-oxo-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B40819.png)

